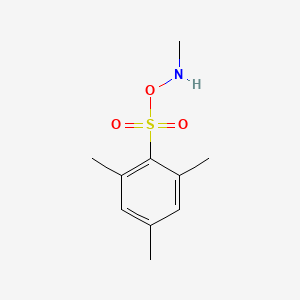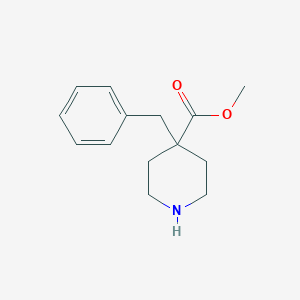
Methyl 4-benzylpiperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-benzylpiperidine-4-carboxylate is a chemical compound with the molecular formula C14H19NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-benzylpiperidine-4-carboxylate typically involves the reaction of ethyl isonipecotate with benzyl bromide. The process begins with the preparation of ethyl 1-benzylpiperidine-4-carboxylate, which is then converted to the methyl ester form. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like diisopropylamine and n-butyllithium .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as column chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
Methyl 4-benzylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Methyl 4-benzylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of methyl 4-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This action is mediated through its interaction with monoamine transporters and receptors .
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: A compound with similar structure but without the ester group.
Benzylpiperazine: A compound with a similar piperidine ring but different substituents.
Tetrahydroisoquinoline: A compound with a similar nitrogen-containing ring structure.
Uniqueness
Methyl 4-benzylpiperidine-4-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
methyl 4-benzylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-17-13(16)14(7-9-15-10-8-14)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 |
InChIキー |
MIKVPOWIJNZEHO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CCNCC1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate](/img/structure/B13508560.png)
![[(2-Isocyanoethoxy)methyl]benzene](/img/structure/B13508566.png)
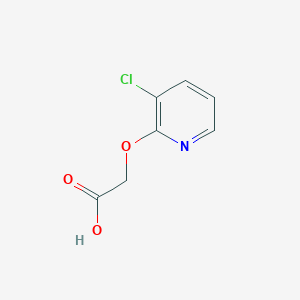


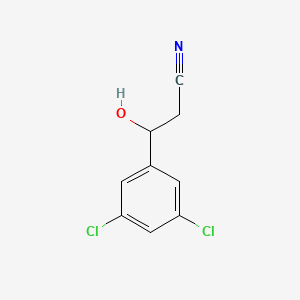

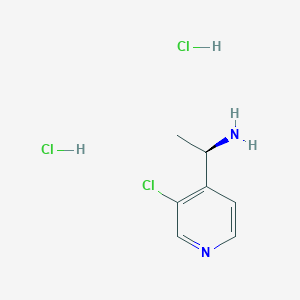

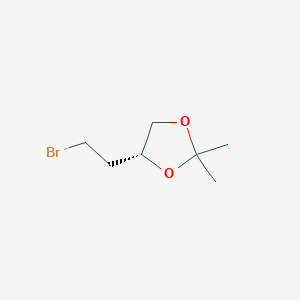

![rac-(3aR,4S,9bS)-6-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13508643.png)
